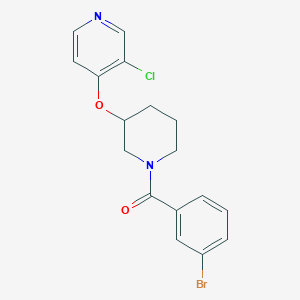
(3-Bromophenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Bromophenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone” is a chemical compound with the formula C12H14BrNO . It is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms .
Synthesis Analysis
The synthesis of this compound involves multiple steps . The process includes reactions with Li-piperidid, Piperidin, m-Brombenzoylchlorid, Pyridin, and other chemicals . The reaction conditions vary for each step, including different temperatures, reaction times, and solvents .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . These reactions include interactions with various other chemicals under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, are not specified in the search results .Scientific Research Applications
Hydrogen-bonding Patterns in Enaminones
A study by Balderson et al. (2007) explored hydrogen-bonding patterns in enaminones, including compounds with bromophenyl and piperidin-ylidene elements. These compounds exhibited bifurcated intra- and intermolecular hydrogen bonding, essential for forming centrosymmetric dimers and stabilizing crystal structures through weak interactions such as C-H...Br and C-H...π. This research aids in understanding the structural properties and potential applications in materials science and molecular engineering (Balderson et al., 2007).
Structural Analysis of Chloropyridinyl Methoxylated Compounds
Lakshminarayana et al. (2009) synthesized and characterized the crystal structure of a compound closely related to the query molecule, highlighting the importance of intermolecular hydrogen bonding in stabilizing crystal structures. This study contributes to the field by providing insights into how such molecular features can influence the design and development of new materials with specific physical properties (Lakshminarayana et al., 2009).
Thermal and Optical Studies
Karthik et al. (2021) focused on the synthesis, characterization, and application of a compound incorporating elements similar to the query molecule, with an emphasis on thermal, optical, and structural studies. The compound's stability and interactions were analyzed, providing valuable information for applications in photonics and materials science (Karthik et al., 2021).
Synthesis and Molecular Docking
Another study by Lakshminarayana et al. (2018) synthesized a compound with structural similarities, including molecular docking and Hirshfeld surface analysis. This research offers insights into the compound's potential interactions with biological targets, relevant for developing new therapeutic agents (Lakshminarayana et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(3-bromophenyl)-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c18-13-4-1-3-12(9-13)17(22)21-8-2-5-14(11-21)23-16-6-7-20-10-15(16)19/h1,3-4,6-7,9-10,14H,2,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYCATBEHZJUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

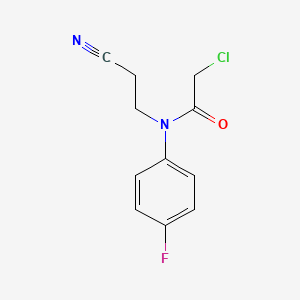
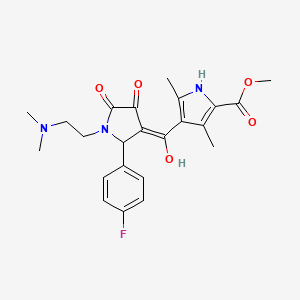

![8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B2590572.png)
![ethyl 5-[2-[2-(2-formylphenoxy)acetyl]oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2590576.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2590578.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2590580.png)
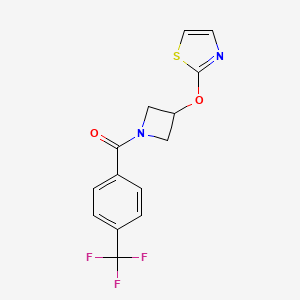
![Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2590582.png)
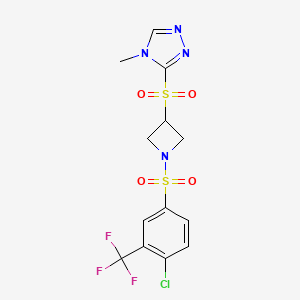
![2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B2590584.png)
![N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2590585.png)
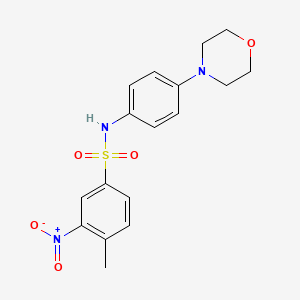
![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B2590587.png)